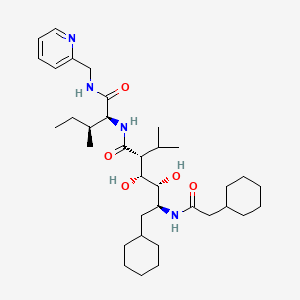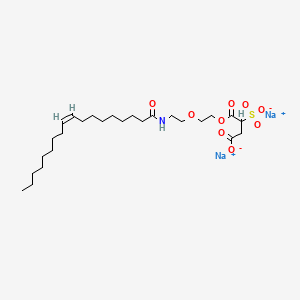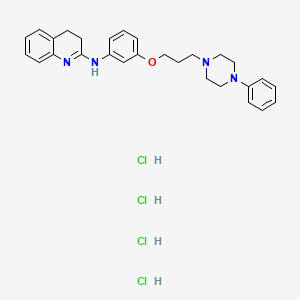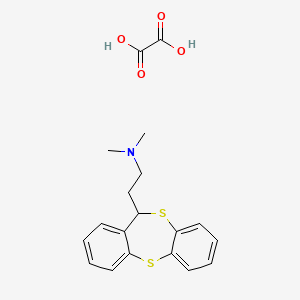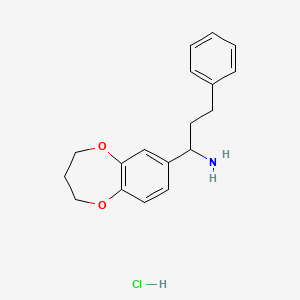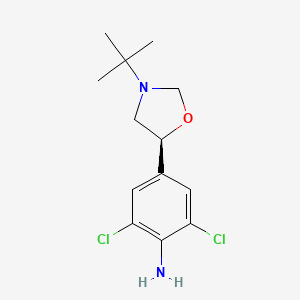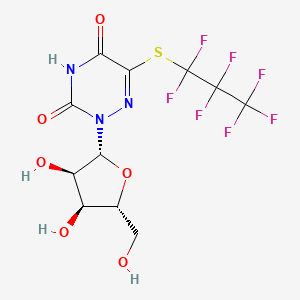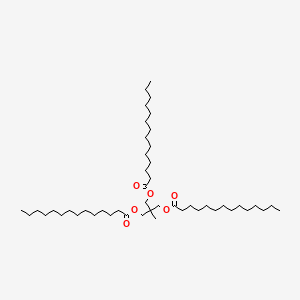
Myristic acid, triester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimyristin can be synthesized through the esterification of myristic acid with 2-(hydroxymethyl)-2-methyl-1,3-propanediol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction mixture is then purified through crystallization or distillation to obtain pure trimyristin.
Industrial Production Methods
In industrial settings, trimyristin is often extracted from natural sources, such as nutmeg seeds. The extraction process involves the use of solvents like tert-butyl methyl ether, followed by crystallization from acetone to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
Trimyristin undergoes various chemical reactions, including:
Oxidation: Trimyristin can be oxidized to produce corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert trimyristin into alcohols or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide in aqueous ethanol, followed by acidification.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Myristic acid and 2-(hydroxymethyl)-2-methyl-1,3-propanediol.
Oxidation: Various carboxylic acids and oxidation products.
Reduction: Alcohols and other reduced forms of the compound.
Scientific Research Applications
Trimyristin has a wide range of applications in scientific research:
Biology: Studied for its role in lipid metabolism and as a model compound for triglycerides.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and as a food additive.
Mechanism of Action
The mechanism of action of trimyristin involves its hydrolysis to release myristic acid and 2-(hydroxymethyl)-2-methyl-1,3-propanediol. Myristic acid is known to interact with various molecular targets, including enzymes involved in lipid metabolism and signaling pathways. The compound’s effects are mediated through its incorporation into cellular membranes and its influence on membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
Isopropyl myristate: An ester of myristic acid used in cosmetics and pharmaceuticals.
Phorbol myristate acetate: A potent activator of protein kinase C used in research.
Dimyristoylphosphatidylethanolamine: A phospholipid used in the study of lipid bilayers.
Uniqueness
Trimyristin is unique due to its structure as a triglyceride, which allows it to serve as a model compound for studying lipid metabolism and triglyceride behavior. Its natural occurrence and ease of extraction also make it a valuable compound for various applications .
Properties
CAS No. |
120579-88-6 |
|---|---|
Molecular Formula |
C47H90O6 |
Molecular Weight |
751.2 g/mol |
IUPAC Name |
[2-methyl-3-tetradecanoyloxy-2-(tetradecanoyloxymethyl)propyl] tetradecanoate |
InChI |
InChI=1S/C47H90O6/c1-5-8-11-14-17-20-23-26-29-32-35-38-44(48)51-41-47(4,42-52-45(49)39-36-33-30-27-24-21-18-15-12-9-6-2)43-53-46(50)40-37-34-31-28-25-22-19-16-13-10-7-3/h5-43H2,1-4H3 |
InChI Key |
VEUAPRUTUSVTKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(C)(COC(=O)CCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


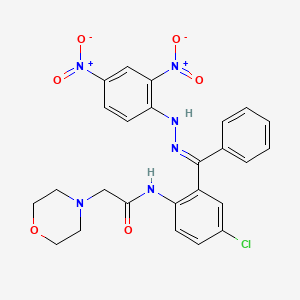
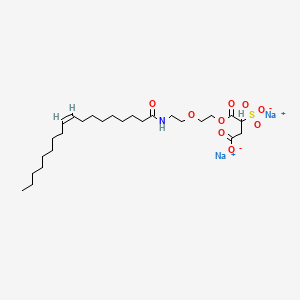
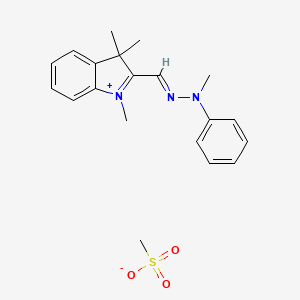

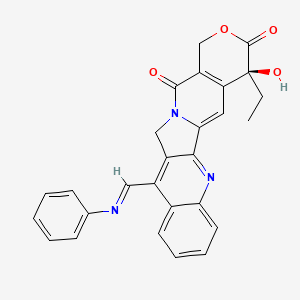
![22-amino-5,15,43-trichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12761069.png)
